molecular formula C9H19BrO B8425193 1-Bromo-5-isopropoxy-3-methyl-pentane

1-Bromo-5-isopropoxy-3-methyl-pentane

Cat. No. B8425193
M. Wt: 223.15 g/mol
InChI Key: UKOJMOSDQOCMPE-UHFFFAOYSA-N
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Patent
US03978097

Procedure details

13.6 g (0.05 mol) of phosphorus tribromide and 2.47 g (0.03 mol) of pyridine are mixed and cooled to 0°-5°C. 20 g (0.125 mol) of 5-isopropoxy-3-methyl-1-pentanol are added dropwise, whilst stirring, over the course of 1 hour. The turbid mixture is then heated to 25°C and after 2 hours at 12 mm Hg, the reaction mixture is distilled into a receiver containing ice cold saturated sodium bicarbonate solution. (B.P.: 92°-103° /12 mm). The distillate is taken up in ether, successively washed with saturated sodium bicarbonate solution, water, 2N sulphuric acid, water, dried with sodium sulphate and evaporated. The residue is distilled, whereby 1-bromo-5-isopropoxy-3-methyl-pentane is obtained. B.P.: 92°-95° /12 mm Hg.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
5-isopropoxy-3-methyl-1-pentanol
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].N1C=CC=CC=1.[CH:11]([O:14][CH2:15][CH2:16][CH:17]([CH3:21])[CH2:18][CH2:19]O)([CH3:13])[CH3:12]>>[Br:2][CH2:19][CH2:18][CH:17]([CH3:21])[CH2:16][CH2:15][O:14][CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
2.47 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
5-isopropoxy-3-methyl-1-pentanol
Quantity
20 g
Type
reactant
Smiles
C(C)(C)OCCC(CCO)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
whilst stirring, over the course of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5°C
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is distilled into a receiver
ADDITION
Type
ADDITION
Details
containing ice cold saturated sodium bicarbonate solution
WASH
Type
WASH
Details
successively washed with saturated sodium bicarbonate solution, water, 2N sulphuric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCC(CCOC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.